molecular formula C8H12BrClN2 B15253883 4-(3-bromopropyl)-5-chloro-1,3-dimethyl-1H-pyrazole

4-(3-bromopropyl)-5-chloro-1,3-dimethyl-1H-pyrazole

Cat. No.: B15253883
M. Wt: 251.55 g/mol
InChI Key: PYDIDDLKTIQPBB-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-5-chloro-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is characterized by the presence of a bromopropyl group at the 4-position, a chlorine atom at the 5-position, and two methyl groups at the 1 and 3 positions of the pyrazole ring. It is a white crystalline solid, soluble in water, alcohols, and other organic solvents, with a melting point of 97-99°C and a boiling point of 243-245°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromopropyl)-5-chloro-1,3-dimethyl-1H-pyrazole typically involves the reaction of 3-bromopropylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may involve the use of more robust and less expensive reagents and solvents to reduce costs .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromopropyl)-5-chloro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Azides, thiols, or ethers.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

Scientific Research Applications

4-(3-Bromopropyl)-5-chloro-1,3-dimethyl-1H-pyrazole has a variety of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of other organic compounds.

    Catalysis: Acts as a catalyst in the polymerization of cyclic ethers.

    Biological Research: Investigated for its potential antibacterial, antioxidant, and anticancer activities.

    Materials Science: Studied for its potential as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 4-(3-bromopropyl)-5-chloro-1,3-dimethyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The chlorine atom and pyrazole ring may also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

  • 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
  • 4-(3-Chloropropyl)-5-chloro-1,3-dimethyl-1H-pyrazole
  • 4-(3-Bromopropyl)-5-methyl-1,3-dimethyl-1H-pyrazole

Comparison: 4-(3-Bromopropyl)-5-chloro-1,3-dimethyl-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and specificity in chemical reactions. The combination of these substituents can also influence the compound’s physical properties, such as solubility and melting point, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H12BrClN2

Molecular Weight

251.55 g/mol

IUPAC Name

4-(3-bromopropyl)-5-chloro-1,3-dimethylpyrazole

InChI

InChI=1S/C8H12BrClN2/c1-6-7(4-3-5-9)8(10)12(2)11-6/h3-5H2,1-2H3

InChI Key

PYDIDDLKTIQPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CCCBr)Cl)C

Origin of Product

United States

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